Acebilustat is a selective inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in the biosynthesis of leukotriene B4 (LTB4). [, ] LTB4 is a potent chemoattractant and activator of neutrophils and other inflammatory cells, playing a significant role in inflammatory processes. [, ] As an LTA4H inhibitor, Acebilustat reduces the production of LTB4 and is being investigated for its potential as an anti-inflammatory treatment in various diseases. []
Acebilustat functions by inhibiting the enzyme leukotriene A4 hydrolase (LTA4H). [, ] This enzyme catalyzes the final step in the synthesis of leukotriene B4 (LTB4) from arachidonic acid. [] LTB4 is a potent inflammatory mediator that attracts and activates neutrophils, contributing to the inflammatory response. [, ] By inhibiting LTA4H, Acebilustat effectively reduces LTB4 production, thus dampening the inflammatory cascade. [, ]
Acebilustat is being investigated as a potential treatment for cystic fibrosis (CF). [, , , , , , , ] Studies have demonstrated that Acebilustat effectively reduces sputum neutrophil counts, a key marker of inflammation in CF. [, ] Furthermore, research suggests that Acebilustat may dampen Aspergillus-induced reactive oxygen species production by CF phagocytes, potentially offering an additional benefit in managing CF-related inflammation. []
Acebilustat is being explored as a potential therapeutic option for lymphatic disorders. [] Clinical studies are underway to evaluate its efficacy in managing these conditions. []
In vitro research suggests that Acebilustat can inhibit the migration of neutrophils induced by cell-free media from macrophages exposed to multi-walled carbon nanotubes (MWCNTs). [] This finding highlights the potential of Acebilustat in mitigating MWCNT-induced inflammation. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: